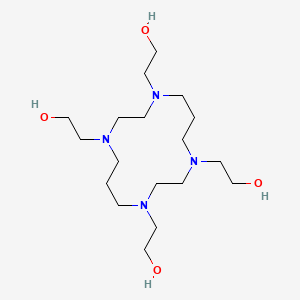
2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) is a complex organic compound known for its unique structure and versatile applications. This compound features a macrocyclic tetraamine backbone with four ethan-1-ol groups attached, making it a valuable ligand in coordination chemistry and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,4,8,11-tetraazacyclotetradecane with ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency and product quality.
化学反应分析
Types of Reactions
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethan-1-ol groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds, strong nucleophiles under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber production.
作用机制
The mechanism of action of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, enhancing their stability and reactivity. This property is particularly useful in catalysis and coordination chemistry .
相似化合物的比较
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Similar macrocyclic structure but with methyl groups instead of ethan-1-ol groups.
Cyclam: Another macrocyclic tetraamine with a similar backbone but different functional groups.
Uniqueness
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) is unique due to its ethan-1-ol groups, which provide additional sites for chemical modification and enhance its solubility in various solvents. This makes it more versatile compared to its analogs in both research and industrial applications.
属性
CAS 编号 |
89066-00-2 |
|---|---|
分子式 |
C18H40N4O4 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
2-[4,8,11-tris(2-hydroxyethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanol |
InChI |
InChI=1S/C18H40N4O4/c23-15-11-19-3-1-4-20(12-16-24)8-10-22(14-18-26)6-2-5-21(9-7-19)13-17-25/h23-26H,1-18H2 |
InChI 键 |
OBTITEMJOTUGKJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCCN(CCN(C1)CCO)CCO)CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


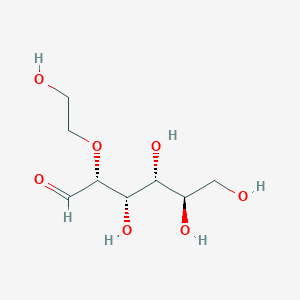

![[Bis(ethylsulfanyl)methyl]benzene](/img/structure/B14144834.png)
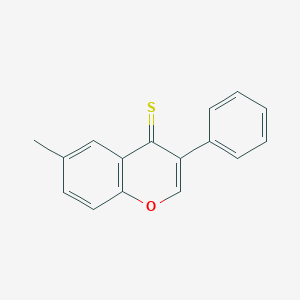
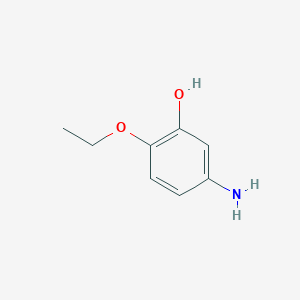
![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)
![4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14144853.png)

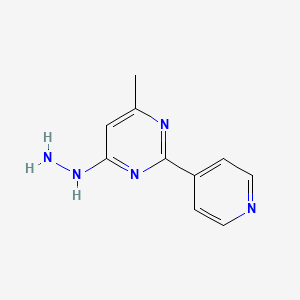
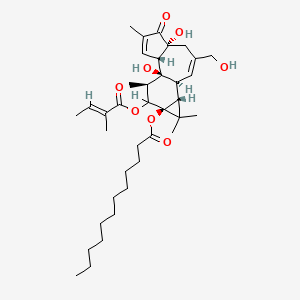
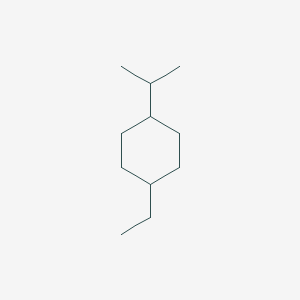
![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)
